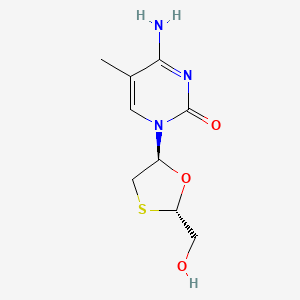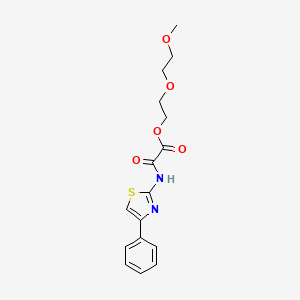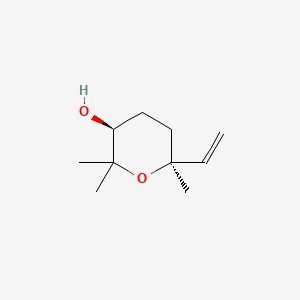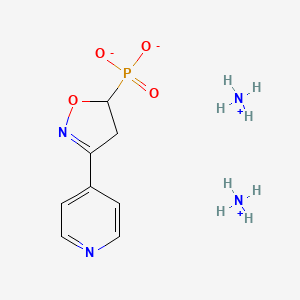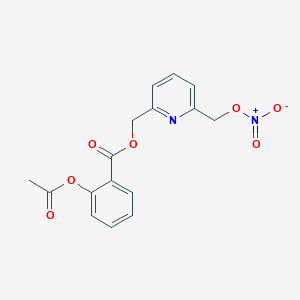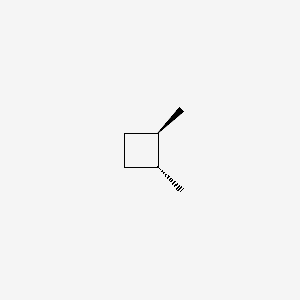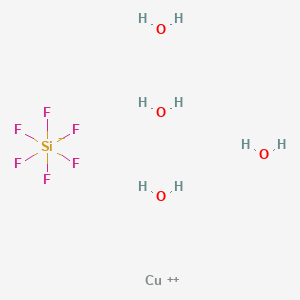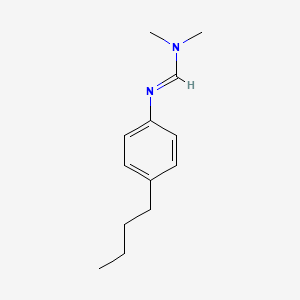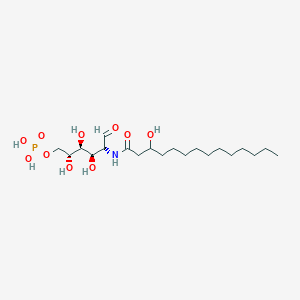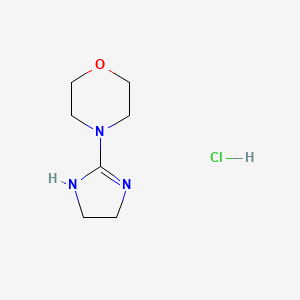
4-(2-Imidazolin-2-yl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Imidazolin-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives Imidazolines are known for their wide range of biological activities and are present in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Imidazolin-2-yl)morpholine hydrochloride typically involves the reaction of morpholine with an imidazoline precursor under specific conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, followed by acidification with hydrogen chloride to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Imidazolin-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
4-(2-Imidazolin-2-yl)morpholine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Imidazolin-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, imidazoline derivatives are known to modulate α2-adrenergic receptors, which play a role in regulating blood pressure and other physiological functions . The compound may also interact with other receptors and enzymes, leading to its diverse biological effects.
Comparison with Similar Compounds
Tizanidine Hydrochloride: A muscle relaxant that also contains an imidazoline moiety.
Amorolfine Hydrochloride: An antifungal drug that inhibits fungal enzymes.
Naphazoline: A vasoconstrictor that stimulates alpha adrenergic receptors.
Uniqueness: 4-(2-Imidazolin-2-yl)morpholine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
92349-69-4 |
|---|---|
Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.66 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c1-2-9-7(8-1)10-3-5-11-6-4-10;/h1-6H2,(H,8,9);1H |
InChI Key |
LEWBKXBGFIYSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


